trans-Kumausyne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

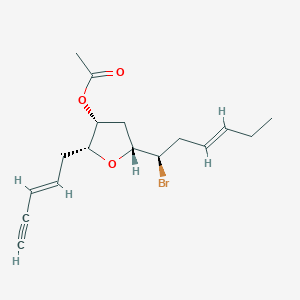

trans-Kumausyne is a natural product found in Laurencia nipponica with data available.

Applications De Recherche Scientifique

Synthesis of trans-Kumausyne

The synthesis of this compound has been a subject of extensive research due to its complex structure. Several methodologies have been developed for its formal synthesis, highlighting the compound's significance in organic chemistry.

- Reductive Cleavage Methodology : A notable approach involves the reductive cleavage of tetrahydrofuryl sulfur-substituted oxiranes. This method has been successfully applied to synthesize this compound using readily available precursors, showcasing an efficient pathway for producing this compound .

- Tandem Ring-Opening-Ring-Closing Metathesis : Another significant synthesis route includes a tandem ring-opening-ring-closing metathesis reaction. This method effectively introduces the pentenyl side chain, demonstrating a practical approach to constructing the complex architecture of this compound .

- Biotransformation Techniques : Recent studies have also explored biotransformation techniques to synthesize this compound analogs. These methods leverage enzymatic reactions to create stereochemically controlled products, enhancing the efficiency and selectivity of the synthesis process .

Biological Activities

This compound exhibits various biological activities that make it a candidate for further pharmacological exploration.

- Antitumor Activity : Research indicates that compounds related to this compound, such as showdomycin and goniofufurone, exhibit significant antitumor properties. These compounds have demonstrated cytotoxic effects against human tumor cells, suggesting that this compound may possess similar therapeutic potential .

- Antibiotic Properties : The structural characteristics of this compound allow it to interact with biological systems effectively. Its potential as an antibiotic agent is being investigated, particularly in the context of developing new treatments for resistant bacterial strains .

Case Studies and Research Findings

Several case studies highlight the applications and significance of this compound in scientific research:

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The halogen atoms in trans-Kumausyne can undergo nucleophilic substitution reactions, leading to the creation of diverse derivatives.

Reactions of Tetrahydrofurans

A diastereoselective strategy for the construction of substituted tetrahydrofurans from alkenyl aldehydes is based on the tandem Mukaiyama aldol .

TABLE 1.

| entry | keto-β-lactone | Lewis Acid | tetrahydrofuran | % yield | dr |

|---|---|---|---|---|---|

| 1 | anti- 12b (>19:1) | TESOTf c | 82 | 14:1 | |

| 2 | syn- 12b (>19:1) | TESOTf c | 78 | >19:1 | |

| 3 | anti- 12c (18:1) | BF3- OEt2 d | 51(35) f | 18:1 | |

| 4 | 12d (9:1) | TiCl4 e | 84 | 9:1 | |

| 5 | 12e (2:1) | TiCl4 e | 68 | 2:1 | |

| 6 | 12f (5:1) | TiCl4 e | 55 | 5:1 |

Isolated yields of the mixture of diastereomers . Determined by analysis of crude reaction mixtures by 1H NMR (500 MHz) . TESOTf in CH2Cl2 (0.03 M solution) was added to a solution of keto-β-lactone and Et3SiH (20 equiv) in CH2Cl2 at −78 °C and allowed to warm to 0 °C over 5 h . BF3- OEt2 in CH2Cl2 (0.03 M solution) was added to a solution of keto-β-lactone and Et3SiH (20 equiv) in CH2Cl2 at −78 °C and allowed to warm to 0 °C over 5 h. This reaction was then stirred for 3 d at 0–10 °C . TiCl4 in CH2Cl2 (1.0 M) was added to a solution of keto-β-lactone and Et3SiH (20 equiv) in CH2Cl2 for 4 h at −78 °C . Yield in parentheses refers to recovered keto-β-lactone 12c .

Other Reactions

This compound also participates in Sonogashira coupling reactions, which require a co-catalyst .

Propriétés

Formule moléculaire |

C17H23BrO3 |

|---|---|

Poids moléculaire |

355.3 g/mol |

Nom IUPAC |

[(2R,3R,5R)-5-[(E,1R)-1-bromohex-3-enyl]-2-[(E)-pent-2-en-4-ynyl]oxolan-3-yl] acetate |

InChI |

InChI=1S/C17H23BrO3/c1-4-6-8-10-14(18)16-12-17(20-13(3)19)15(21-16)11-9-7-5-2/h2,6-9,14-17H,4,10-12H2,1,3H3/b8-6+,9-7+/t14-,15-,16-,17-/m1/s1 |

Clé InChI |

BUFQJMZKMZGEFE-JSRZMHNBSA-N |

SMILES isomérique |

CC/C=C/C[C@H]([C@H]1C[C@H]([C@H](O1)C/C=C/C#C)OC(=O)C)Br |

SMILES canonique |

CCC=CCC(C1CC(C(O1)CC=CC#C)OC(=O)C)Br |

Synonymes |

kumausyne trans-kumausyne |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.